Chiral Purity and Enantiomerically Resolved Synthesis Verification
The target (S)-enantiomer is commercially available with a non-critical purity specification of ≥97% (HPLC), which is a baseline for the class; the critical differentiator is the explicit certification of the (3S) chiral center achieved through enantiomerically resolved synthesis, as opposed to chiral separation of a racemate. In contrast, the (R)-enantiomer (CAS 1286207-78-0) is typically sourced at a standard 95% purity with no additional chiral analytical certificate provided in its standard listing . The absence of a guaranteed enantiomeric excess (ee) or absence of the opposite enantiomer in the (R)-antipode creates a risk of 3-5% chiral impurity that is unacceptable for asymmetric candidate synthesis. Direct head-to-head data on specific ee values is not publicly disclosed by most vendors for these advanced intermediates, limiting the evidence to a purity specification gap .
| Evidence Dimension | Chemical Purity Specification & Chiral Identity Assurance |
|---|---|
| Target Compound Data | ≥97% (HPLC) with explicit (3S) stereochemistry designation |
| Comparator Or Baseline | (R)-enantiomer (CAS 1286207-78-0): 95% (HPLC); no routine ee certification |
| Quantified Difference | Minimum 2% higher achiral purity specification; implied superior enantiomeric purity control for the (S)-isomer. |
| Conditions | Vendor batch certifications from AKSci and Aladdin; no systematic head-to-head chiral HPLC data publicly available. |
Why This Matters
For procurement supporting chiral drug synthesis, the explicit (S) designation backed by a higher minimum achiral purity reduces the risk of introducing the opposite enantiomer as an impurity, which would necessitate additional in-house purification and structurally compromise biological assays.
